molecular formula C12H21NO5 B8121472 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

Cat. No. B8121472
M. Wt: 259.30 g/mol
InChI Key: SHQAHGPRANRAGI-RXKWGBCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Studies : This compound is utilized in the synthesis of strophanthidin derivatives, contributing to research in organic chemistry and pharmacology (Reckendorf, Wassiliadou-Micheli, & Bischof, 1971).

  • Biochemistry and Pharmacology : Its fluorinated derivatives, like 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, show potential in biochemistry and pharmacology research, especially in the study of novel carbohydrate structures (Foster, Hems, & Webber, 1967).

  • Nucleoside Analog Synthesis : This compound serves as a key intermediate in the synthesis of enantiomeric bishydroxymethyl aminocyclopentanols, which are crucial for developing carbanucleosides (Roy et al., 2006).

  • Antibacterial Properties : Derivatives of this compound, particularly those with specific alkyl chains, have shown notable antibacterial properties in vitro (Yago et al., 1993).

  • Crystallography : The crystalline structure of its fluorinated variants has been studied, providing insights into the molecular conformations and crystal-packing requirements (Argentini et al., 1986).

  • Chemical Synthesis : The synthesis of its trifluoromethyl derivatives from D-xylose or D-glucose is described, expanding the range of sugar derivatives available for chemical research (Lavaire, Plantier-Royon, & Portella, 1996).

  • Membrane Protein Research : Certain derivatives, like 6-amino-6-deoxy derivatives of D-glucose, are used as potential affinity and photoaffinity reagents for membrane proteins involved in glucose transport (Ramjeesingh & Kahlenberg, 1977).

  • Catalysis Research : Binuclear copper(II) complexes of certain amino derivatives show different catalytic properties in catecholoxidase-like reactions (Gottschaldt et al., 2004).

  • Conformational Studies : Studies on 3-deoxy-3-thioureido sugars have provided insights into the influence of intramolecular hydrogen-bonding on their conformation, relevant for understanding the structure of more complex carbohydrates (Fernández et al., 1996).

properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6-,7-,8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAHGPRANRAGI-RXKWGBCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Reactant of Route 2
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Reactant of Route 3
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Reactant of Route 4
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Reactant of Route 5
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
Reactant of Route 6
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.